8-chloro-4aH-quinolin-2-imine

pKa prediction tautomerism physicochemical profiling

8-Chloro-4aH-quinolin-2-imine is a heterocyclic small molecule belonging to the quinoline family. It features a chlorine atom at the 8-position and a reactive imine group at the 2-position on a partially saturated 4aH-quinoline scaffold.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B12357918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-4aH-quinolin-2-imine
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2C=CC(=N)N=C2C(=C1)Cl
InChIInChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-6,11H
InChIKeyHHDYHCKSHRLVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-4aH-quinolin-2-imine: A Specialized Quinoline Imine Building Block for Focused Library Synthesis


8-Chloro-4aH-quinolin-2-imine is a heterocyclic small molecule belonging to the quinoline family. It features a chlorine atom at the 8-position and a reactive imine group at the 2-position on a partially saturated 4aH-quinoline scaffold. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its molecular formula is C₉H₇ClN₂ with a molecular weight of 178.62 g/mol . The 4aH designation indicates a dihydroquinoline tautomeric form, distinguishing it from the fully aromatic 8-chloroquinolin-2-amine (CAS 343868-74-6) and conferring unique reactivity at the imine center for condensation and cyclization reactions.

Why 8-Chloro-4aH-quinolin-2-imine Cannot Be Substituted by Generic Quinolin-2-amines in Regioselective Synthesis


The 4aH-quinolin-2-imine scaffold is not interchangeable with its fully aromatic 2-aminoquinoline counterpart. The partially saturated ring alters the electronic distribution and the reactivity of the imine group compared to an aromatic amine. Specifically, the imine tautomer provides a distinct electrophilic center for nucleophilic addition and condensation reactions, whereas 8-chloroquinolin-2-amine behaves as a typical aromatic amine with nucleophilic character . This difference is critical for synthetic routes requiring chemoselective imine reactivity, such as Schiff base formation or heterocycle annulation, where an aromatic amine would lead to different reaction outcomes or require additional protection/deprotection steps . Furthermore, the chlorine substituent at the 8-position exerts a steric and electronic influence that differentiates this scaffold from other chloroquinoline regioisomers (e.g., 4-chloro or 6-chloro derivatives), making direct substitution without validation of reactivity profiles inadvisable for structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 8-Chloro-4aH-quinolin-2-imine Against Closest Analogs


Predicted pKa Differentiates Imine Tautomer Basicity from the 2-Amino Aromatic Analog

Computational prediction indicates that 8-chloroquinolin-2-amine (the aromatic tautomer) has a predicted pKa of 3.97 ± 0.50 . The 4aH-quinolin-2-imine tautomer, due to the imine functional group and partial saturation, is expected to exhibit a different basicity profile. While direct experimental pKa data for the 4aH-imine tautomer is not available in the public domain, the structural difference—an imine (C=N) versus an aromatic amine (C—NH₂)—implies a lower basicity for the imine nitrogen. This difference in protonation state at physiological or synthetic pH conditions directly impacts solubility, salt formation, and reactivity in acid-catalyzed transformations, making the two tautomers non-interchangeable in pH-sensitive protocols.

pKa prediction tautomerism physicochemical profiling

Imine vs. Amine Reactivity: Differential Synthetic Utility in Condensation Reactions

The 4aH-quinolin-2-imine scaffold presents an electrophilic imine carbon amenable to nucleophilic attack, enabling direct formation of Schiff bases, enamines, and fused heterocycles without pre-activation. In contrast, 8-chloroquinolin-2-amine requires conversion to an imine (e.g., via oxidation or condensation with carbonyls) to achieve analogous reactivity . This inherent reactivity difference translates to synthetic step-count savings. For example, in a representative quinoline imine series evaluated computationally for plasmepsin 2 inhibition, imine-containing analogs demonstrated docking scores correlating with the imine functional group's ability to form key hydrogen-bond interactions with the catalytic aspartate residues—a feature absent in the corresponding amine derivatives [1].

imine reactivity Schiff base heterocycle synthesis chemoselectivity

8-Chloro Substituent Position Effect: Differentiation from 4-Chloro and 6-Chloro Quinoline Imine Regioisomers

The chlorine atom at the 8-position (peri to the quinoline nitrogen) exerts a distinct steric and electronic influence compared to other regioisomers. In quinoline-based kinase inhibitor programs, the 8-chloro substituent has been shown to modulate target binding through both steric clash with the hinge region and electronic effects on the quinoline core's hydrogen-bonding capacity [1]. Patent literature specifically claims 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine (ABX464) cocrystals, highlighting the pharmaceutical relevance of the 8-chloro-2-amino/imino quinoline motif [2]. The 4-chloro and 6-chloro regioisomers of quinolin-2-imine would present different vectors for the chlorine atom, potentially altering target engagement and physicochemical properties such as logP and solubility—though direct comparative experimental data among these specific regioisomers is not publicly available.

regioisomer chlorine position SAR steric effect

Predicted Physicochemical Property Profile vs. 8-Chloroquinoline Starting Material

The 4aH-quinolin-2-imine scaffold, bearing an additional nitrogen atom relative to 8-chloroquinoline, exhibits markedly different predicted physicochemical properties. The 2-amino/imino derivative has a predicted boiling point of 340.5 ± 22.0 °C and density of 1.363 ± 0.06 g/cm³, with recommended storage at 2–8 °C with protection from light . In contrast, 8-chloroquinoline (CAS 611-33-6, C₉H₆ClN, MW 163.60 g/mol) has a lower molecular weight and different boiling point, reflecting the absence of the 2-nitrogen functionality . The additional nitrogen atom in the imine/amine scaffold increases hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors) compared to 8-chloroquinoline (0 donors, 1 acceptor), directly impacting solubility, chromatographic behavior, and formulation properties.

boiling point density storage physicochemical properties

Recommended Procurement and Application Scenarios for 8-Chloro-4aH-quinolin-2-imine


Focused Kinase Inhibitor Library Synthesis Leveraging the 8-Chloro-2-imino Quinoline Scaffold

The 8-chloro-4aH-quinolin-2-imine scaffold is well-suited for the synthesis of focused kinase inhibitor libraries. The chlorine at the 8-position and the imine functionality at the 2-position provide two orthogonal vectors for diversification: the chlorine can undergo palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for introduction of aryl or amino substituents, while the imine can participate in condensation, reduction, or cycloaddition reactions to generate diverse heterocyclic cores. This dual reactivity is supported by patent literature demonstrating the utility of 8-chloro-quinolin-2-amine derivatives in kinase-targeted programs [1]. The pre-installed imine eliminates the need for a separate oxidation or condensation step, reducing the synthetic sequence by at least one step compared to starting from the 2-amino aromatic analog, thereby increasing library production efficiency.

Antimalarial and Antileishmanial Lead Optimization Using Quinoline Imine Chemotypes

Quinoline imines have been computationally validated as potential plasmepsin 2 inhibitors for antimalarial drug discovery, with molecular docking studies demonstrating favorable interactions between the imine functional group and the catalytic aspartate residues of the target enzyme [1]. Additionally, quinolin-4(1H)-imines have shown potent antiplasmodial activity against liver-stage malaria parasites and antileishmanial activity through mitochondrial interference mechanisms . While these studies focus on the 4-imino regioisomer, the 2-imino scaffold of 8-chloro-4aH-quinolin-2-imine presents an underexplored chemotype for similar parasitic disease programs, particularly where the chlorine substituent can be leveraged for target engagement optimization.

Covalent Probe Design Exploiting Imine Electrophilicity

The imine functionality in 8-chloro-4aH-quinolin-2-imine can serve as a reversible covalent warhead for targeting cysteine proteases and other nucleophilic enzyme active sites. Recent work on 2-chloroquinoline-based heterocyclic frameworks incorporating imine moieties has demonstrated dual inhibition of SARS-CoV-2 Mᵖʳᵒ and PLᵖʳᵒ cysteine proteases, suggesting that quinoline-imine hybrids can act as nucleophilic warheads targeting catalytic cysteine residues [1]. The 8-chloro substituent may further modulate warhead reactivity through electronic effects, providing a tunable handle for optimizing covalent engagement kinetics—a feature not available in unsubstituted quinoline imine analogs.

Medicinal Chemistry Building Block for Hydrogen-Bond-Directed Molecular Recognition

The combination of the imine nitrogen as a hydrogen-bond acceptor and the potential for the imine carbon to participate in reversible covalent interactions makes 8-chloro-4aH-quinolin-2-imine a valuable building block for designing molecular recognition elements. The 8-chloro substituent adds steric bulk and lipophilicity that can be exploited for modulating target binding, as evidenced by the development of 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine (ABX464) cocrystals for pharmaceutical formulation [1]. For procurement in fragment-based drug discovery or structure-based design programs, this scaffold offers a balanced profile of hydrogen-bonding capacity (2 donors, 2 acceptors) and synthetic tractability that distinguishes it from simpler quinoline building blocks.

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